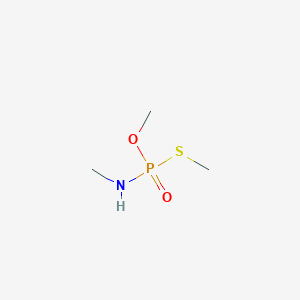

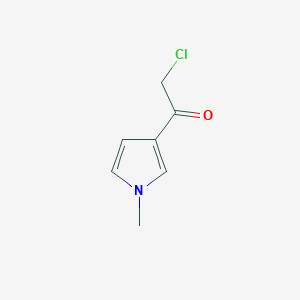

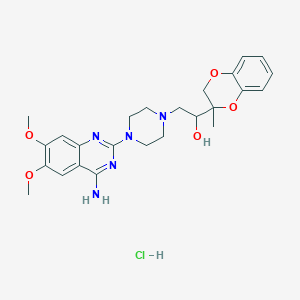

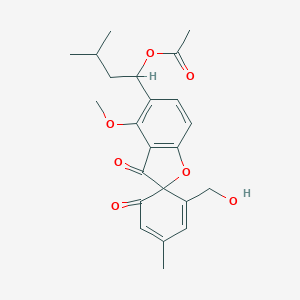

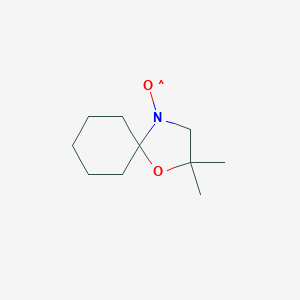

2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Spirocyclohexane doxyl (2-SP) is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. It is a highly reactive molecule that can be used as a spin label for studying the structure and dynamics of macromolecules, as well as a redox-active compound for catalysis and energy storage applications. In

作用機序

As a nitroxide radical, 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) can undergo redox reactions with other molecules in the environment. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also act as a catalyst for redox reactions, such as the oxidation of alcohols to aldehydes or ketones.

Biochemical and Physiological Effects:

Studies have shown that 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) can affect various biochemical and physiological processes. It has been shown to protect cells from oxidative stress and improve mitochondrial function. It can also modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.

実験室実験の利点と制限

One of the main advantages of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) is its stability and ease of use as a spin label. It has a long half-life and can be easily synthesized and attached to macromolecules. However, its reactivity can also be a limitation, as it can react with other molecules in the environment and interfere with the biological process being studied. Additionally, its redox activity can complicate the interpretation of ESR data.

将来の方向性

There are several future directions for research involving 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl). One area of interest is in the development of new spin labeling techniques that can improve the spatial and temporal resolution of ESR measurements. Another area of interest is in the use of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) as a redox-active compound for energy storage applications, such as in batteries or supercapacitors. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) and its potential therapeutic applications.

In conclusion, 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) is a versatile molecule that has found wide application in scientific research. Its unique properties as a spin label and redox-active compound make it a valuable tool for studying the structure and function of biological macromolecules, as well as for catalysis and energy storage applications. While there are limitations to its use, continued research into its properties and applications holds great promise for advancing our understanding of the biological and physical sciences.

合成法

The synthesis of 2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with cyclohexanone and subsequent reduction with sodium borohydride. The resulting product is a spirocyclic compound with a nitroxide group attached to the cyclohexane ring. The synthesis method has been well-established and can be easily scaled up for large-scale production.

科学的研究の応用

2-Spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) has been widely used as a spin label for studying the structure and dynamics of macromolecules such as proteins, nucleic acids, and membranes. It can be attached to specific sites within the macromolecule and its electron spin resonance (ESR) signal can be used to monitor changes in the local environment. This allows researchers to gain insight into the conformational changes and interactions that occur during biological processes.

特性

CAS番号 |

133906-30-6 |

|---|---|

分子式 |

C10H18NO2 |

分子量 |

184.26 g/mol |

InChI |

InChI=1S/C10H18NO2/c1-9(2)8-11(12)10(13-9)6-4-3-5-7-10/h3-8H2,1-2H3 |

InChIキー |

UVBNRAJQMQGVPO-UHFFFAOYSA-N |

SMILES |

CC1(CN(C2(O1)CCCCC2)[O])C |

正規SMILES |

CC1(CN(C2(O1)CCCCC2)[O])C |

その他のCAS番号 |

133906-30-6 |

同義語 |

2-CHDO 2-spirocyclohexane doxyl (2-spirocyclohexane-5,5-dimethyl-3-oxazolidinoxyl) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。